molecular formula C14H14ClN3O2 B5716354 N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5716354
M. Wt: 291.73 g/mol
InChI Key: KFCOEELLNXDBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a potent inhibitor of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.

Mechanism of Action

The sigma-1 receptor is a chaperone protein that is involved in regulating various cellular processes, including ion channels, calcium signaling, and protein trafficking. N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and inhibition of cancer cell proliferation. It has also been shown to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to specifically target this protein and investigate its role in various biological systems. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea can be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and cancer. Another area of interest is investigating the role of the sigma-1 receptor in the immune system and its potential as a target for immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea involves the reaction of 5-chloro-2-methoxyaniline with pyridine-3-carboxaldehyde in the presence of urea and a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)urea has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various biological systems. It has been shown to have potential applications in the fields of neuroscience, cancer research, and drug discovery.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-20-13-5-4-11(15)7-12(13)18-14(19)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOEELLNXDBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.